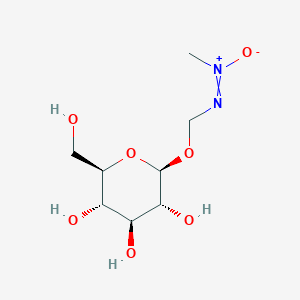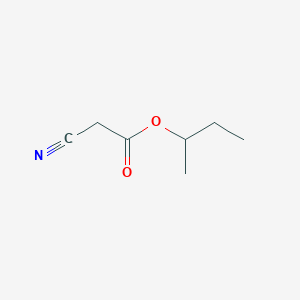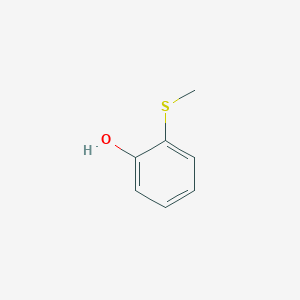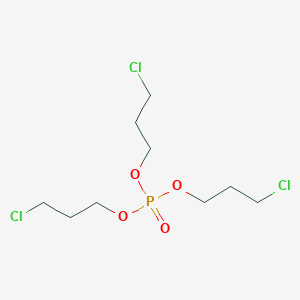
Tris(3-chloropropyl)phosphate
Übersicht
Beschreibung
Tris(3-chloropropyl)phosphate (TCPP) is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It has low toxicity, is non-corrosive, moisture-proof, and anti-static .
Synthesis Analysis
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . Commercially available TCPP is a mixture of four structural isomers: tris(1-chloro-2-propyl) phosphate (TCPP-1), bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (TCPP-2), bis(2-chloropropyl) 2-chloroispropyl phosphate (TCPP-3), and tris(2-chloropropyl) phosphate (TCPP-4) .Molecular Structure Analysis
The molecular formula of TCPP is C9H18Cl3O4P . It has an average mass of 327.570 Da and a monoisotopic mass of 326.000824 Da .Chemical Reactions Analysis
TCPP is an environmentally abundant organophosphate ester (OPE). It is comprised of four isomers with seven possible structures . The most abundant and most often reported TCPP isomer is tris(2-chloro-1-methylethyl) phosphate, also known as tris(chloroisopropyl) phosphate (TCiPP, referred to hereafter as TCPP1) .Physical And Chemical Properties Analysis
TCPP has a density of 1.3±0.1 g/cm³, a boiling point of 406.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 70.4±0.3 cm³ and a molar volume of 254.5±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
TCPP is a widely used organophosphate flame retardant, often found in indoor environments, including house dust and electronic equipment. Its presence reflects the use of specific building materials and consumer products (Marklund, Andersson, & Haglund, 2003) (Marklund, Andersson, & Haglund, 2003).
TCPP comprises several isomers, which vary in their environmental abundance and potential impacts. Understanding the distribution of these isomers can provide insights into the environmental fate of TCPP (Truong, Diamond, Helm, & Jantunen, 2017) (Truong, Diamond, Helm, & Jantunen, 2017).
TCPP's genotoxic and toxic effects have been studied in different biological systems, including human lymphocytes, microalgae, and bacteria, highlighting potential risks to both aquatic organisms and humans (Antonopoulou et al., 2022) (Antonopoulou et al., 2022).
The compound is also found in airborne particles over oceans and has been detected in remote regions like the Arctic and Antarctica, indicating its potential for long-range atmospheric transport (Möller et al., 2012) (Möller et al., 2012).
Analytical methods have been developed to quantitate TCPP in biological samples, which is crucial for assessing its safety and toxicity in long-term exposure studies (Collins et al., 2018) (Collins et al., 2018).
The flame retardant properties of TCPP have been utilized in various commercial products, especially in flexible plastic products like polyurethane foam (Aston, Noda, Seiber, & Reece, 1996) (Aston, Noda, Seiber, & Reece, 1996).
Human exposure to TCPP, as evidenced by its metabolites in urine, has been a subject of study, providing valuable information on exposure patterns and potential health risks (Castorina et al., 2017) (Castorina et al., 2017).
TCPP and its analogs have been examined for their cytotoxicity and effects on mRNA expression in cultured avian hepatocytes and neuronal cells, contributing to our understanding of their impact on wildlife (Crump, Chiu, & Kennedy, 2012) (Crump, Chiu, & Kennedy, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
tris(3-chloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURXYYHORRGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCCCl)OCCCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862522 | |
| Record name | Tris(3-chloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(3-chloropropyl)phosphate | |
CAS RN |
1067-98-7, 26248-87-3 | |
| Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(3-chloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



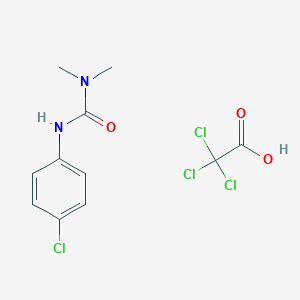
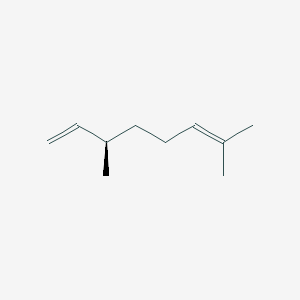
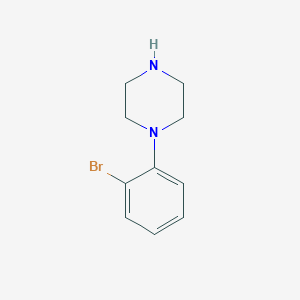
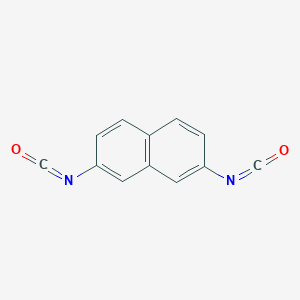
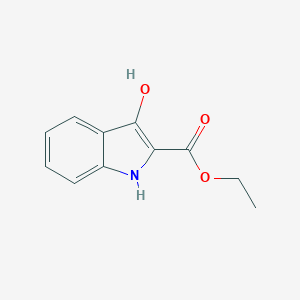
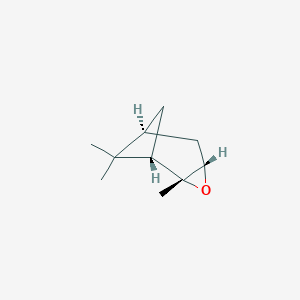
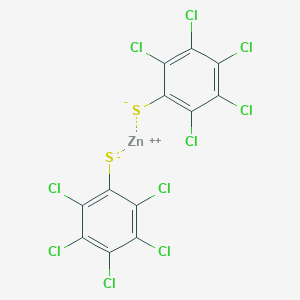
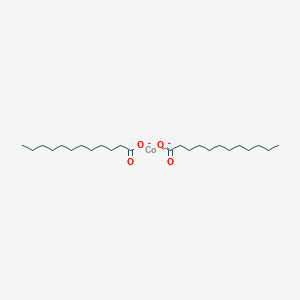
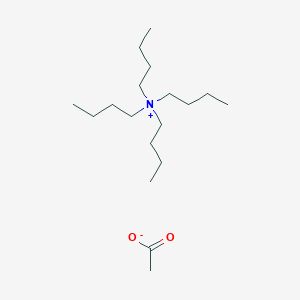
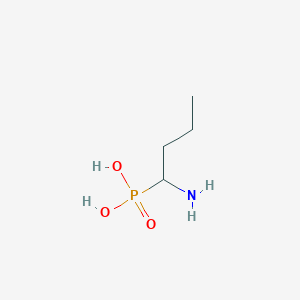
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
